molecular formula C15H14BrNO B8753956 N-Benzhydryl-2-bromoacetamide CAS No. 119706-03-5

N-Benzhydryl-2-bromoacetamide

Cat. No. B8753956
M. Wt: 304.18 g/mol
InChI Key: HCYGPROWCVVTHE-UHFFFAOYSA-N
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Patent
US08710232B2

Procedure details

A solution of 2.91 g (14.39 mmol) of bromoacetyl bromide in 40 ml was cooled to 0° C. and 2.1 ml (14.39 mmol) of triethylamine and 2.64 g (14.39 mmol) of benzhydrylamine were successively added. The reaction solution was then evaporated to dryness under reduced pressure, and the resulting residue was purified on silica gel with EA as mobile phase. The product crystallized from the product fractions was filtered off with suction, washed with a little cold diethyl ether and dried under reduced pressure, resulting in 0.85 g of the title compound.
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
2.64 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](Br)=[O:4].C(N(CC)CC)C.[CH:13]([NH2:26])([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[CH:13]([NH:26][C:3](=[O:4])[CH2:2][Br:1])([C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
2.91 g
Type
reactant
Smiles
BrCC(=O)Br
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.64 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution was then evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified on silica gel with EA as mobile phase
CUSTOM
Type
CUSTOM
Details
The product crystallized from the product fractions
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
WASH
Type
WASH
Details
washed with a little cold diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)NC(CBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: CALCULATEDPERCENTYIELD 19.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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